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molecular formula C17H18O5 B3032734 Bis(3,4-dimethoxyphenyl)methanone CAS No. 4131-03-7

Bis(3,4-dimethoxyphenyl)methanone

Cat. No. B3032734
M. Wt: 302.32 g/mol
InChI Key: HSVLSGPNFMVFOY-UHFFFAOYSA-N
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Patent
US06011178

Procedure details

16.92 g (120 mmol) of 1,2-dimethoxybenzene and 22.08 g (120 mmol) of 3,4-dimethoxybenzoic acid were stirred in 100 g of polyphosphoric acid (d=2.1 g/ml) at 80° C. for 30 min. The reaction mixture was then cooled to 60° C., and 250 ml of water was added dropwise over the course of 30 min. The resulting mixture was further cooled using ice, and the resulting precipitate was filtered off, washed with 2×60 ml of water and finally dried under reduced pressure to give 35.7 g of a reddish product. The yield of the product was 98 percent of theory.
Quantity
16.92 g
Type
reactant
Reaction Step One
Quantity
22.08 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:16](O)=[O:17]>O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[O:9][CH3:10])[C:16]([C:15]1[CH:19]=[CH:20][C:21]([O:22][CH3:23])=[C:13]([O:12][CH3:11])[CH:14]=1)=[O:17]

Inputs

Step One
Name
Quantity
16.92 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
Quantity
22.08 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Name
polyphosphoric acid
Quantity
100 g
Type
solvent
Smiles
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was further cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with 2×60 ml of water
CUSTOM
Type
CUSTOM
Details
finally dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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